Agarotriose

Description

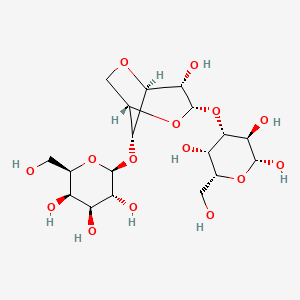

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O15 |

|---|---|

Molecular Weight |

486.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxane-2,3,5-triol |

InChI |

InChI=1S/C18H30O15/c19-1-4-7(21)9(23)10(24)17(30-4)32-13-6-3-28-15(13)12(26)18(31-6)33-14-8(22)5(2-20)29-16(27)11(14)25/h4-27H,1-3H2/t4-,5-,6+,7+,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18+/m1/s1 |

InChI Key |

VPMAFOPPEUEPNR-YFARQLEDSA-N |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies for Agarotriose

Advanced Spectroscopic Techniques for Agarotriose Structural Analysis

The definitive identification and structural analysis of this compound rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed insights into its molecular architecture, from its constituent atoms to the intricate arrangement of its monosaccharide units.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Configuration

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of carbohydrates like this compound. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides unparalleled detail about the molecular environment of each atom within the oligosaccharide.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for the initial characterization. ¹H NMR provides information about the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts observed in these spectra are highly sensitive to the local electronic environment, offering clues about the nature of the monosaccharide units and the glycosidic linkages that connect them. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously determining the complex structure of this compound. Techniques like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the mapping of correlations between different nuclei. For instance, COSY and TOCSY experiments reveal proton-proton couplings within a single sugar residue, helping to assign all the proton signals of each monosaccharide. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, which is crucial for determining the sequence of monosaccharides and the positions of the glycosidic linkages. researchgate.net

Specifically for this compound, which is composed of alternating 3-linked β-D-galactopyranosyl and 4-linked 3,6-anhydro-α-L-galactopyranosyl units, NMR is used to confirm the α- and β-configurations of the anomeric carbons and the precise (1→4) and (1→3) glycosidic linkages. ubd.edu.bnpearson.comnih.gov The characteristic chemical shifts and coupling constants of the anomeric protons are particularly informative in this regard.

Table 1: Representative NMR Data for this compound Structural Elucidation

| NMR Technique | Information Obtained | Typical Application for this compound |

| ¹H NMR | Proton chemical shifts and coupling constants. | Identification of anomeric protons, determination of α/β configuration. |

| ¹³C NMR | Carbon chemical shifts. | Confirmation of the carbon backbone and anomeric carbons. nih.gov |

| 2D COSY | Correlation of coupled protons. | Assignment of proton signals within each monosaccharide residue. |

| 2D HMBC | Long-range proton-carbon correlations. | Determination of glycosidic linkage positions (e.g., 1→4, 1→3). researchgate.net |

| 2D HSQC | Direct proton-carbon correlations. | Assignment of carbon signals based on attached protons. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is another powerful tool for the structural analysis of this compound, providing precise information about its molecular weight and the sequence of its constituent sugar units. sci-hub.se Various ionization techniques and mass analyzers are employed to obtain comprehensive structural data.

Electrospray Ionization (ESI-MS) is a soft ionization technique that allows for the analysis of intact oligosaccharide molecules, providing accurate molecular weight determination. frontiersin.orgnih.gov It is often coupled with liquid chromatography for LC-MS analysis, enabling the separation of complex mixtures of oligosaccharides before mass detection. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of oligosaccharides. sci-hub.seresearchgate.net In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, providing a rapid and sensitive method for determining the molecular weights of this compound and other agarooligosaccharides. asm.orgasm.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS or LC-MS/MS) is crucial for obtaining detailed structural information. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) corresponding to this compound is selected and then fragmented. The resulting fragment ions (product ions) provide information about the sequence of monosaccharides and the nature of the glycosidic bonds. researchgate.net The fragmentation patterns can reveal the loss of individual sugar units, allowing for the reconstruction of the oligosaccharide structure. For example, a sensitive and robust ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify this compound in various biological samples. researchgate.net This method utilizes multiple reaction monitoring (MRM) for high selectivity and sensitivity. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for this compound

| MS Technique | Information Provided | Key Findings for this compound |

| ESI-MS | Molecular Weight Determination | Confirms the molecular mass of this compound (C18H30O15), which is 486.42 g/mol . frontiersin.orgnih.govalfa-industry.com |

| MALDI-TOF MS | Molecular Weight and Purity | Used for rapid determination of molecular mass distribution of agarooligosaccharides. asm.orgasm.orgcdut.edu.cn |

| LC-MS/MS | Fragmentation Pattern and Sequence | Provides detailed structural information through fragmentation, confirming the sequence of monosaccharide units. researchgate.netresearchgate.net |

Chromatographic and Electrophoretic Approaches in this compound Isolation and Purity Assessment

The isolation and purification of this compound from complex mixtures, such as the enzymatic hydrolysates of agar (B569324), are critical steps for its structural characterization and subsequent applications. Various chromatographic techniques are employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation and purity assessment of this compound. researchgate.netnih.govjasco-global.com These methods offer high resolution, speed, and sensitivity.

Different HPLC modes can be used for oligosaccharide separation. Normal-phase HPLC, often using an amine-based stationary phase, is effective for separating oligosaccharides based on their polarity. researchgate.net Reversed-phase HPLC can also be employed, sometimes with ion-pairing reagents to enhance retention and separation.

UHPLC, with its smaller particle size columns, provides even greater resolution and faster analysis times compared to traditional HPLC. researchgate.netnih.gov A UHPLC-MS/MS method has been successfully developed for the simultaneous quantification of various neutral neoagaro-oligosaccharides and agaro-oligosaccharides, including this compound. nih.gov The purity of this compound is often determined by HPLC, with standards of over 98% purity being commercially available. alfa-industry.com

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. researchgate.netcreative-biolabs.commicrobenotes.com It is often used to monitor the progress of enzymatic hydrolysis of agarose (B213101) and to identify the presence of this compound in reaction mixtures. frontiersin.orgnih.govresearchgate.netresearchgate.net

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then developed in a solvent system, and the separated components are visualized, often by charring with sulfuric acid. frontiersin.orgnih.gov The migration distance of each compound (Rf value) is dependent on its polarity and interaction with the stationary and mobile phases. microbenotes.com While not as quantitative or high-resolution as HPLC, TLC provides a quick and valuable assessment of the composition of a sample. researchgate.netresearchgate.netkoreascience.krplos.org

Gel Permeation Chromatography (GPC) for Size-Based Fractionation

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution. lcms.czwikipedia.org It is particularly useful for the fractionation of oligosaccharide mixtures, including those containing this compound. mdpi.combiorxiv.orgbiorxiv.org

In GPC, a column is packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can enter the pores, have a longer retention time. nih.gov This technique is effective for separating agarooligosaccharides with different degrees of polymerization (DP). mdpi.comresearchgate.net GPC can be used as a preparative technique to isolate fractions enriched in this compound, which can then be further purified by other methods like HPLC. mdpi.combiorxiv.org The purity of this compound can also be assessed using high-performance gel permeation chromatography. alfa-industry.com

Table 3: Chromatographic Methods for this compound Analysis

| Chromatographic Technique | Principle of Separation | Application for this compound |

| HPLC/UHPLC | Differential partitioning between mobile and stationary phases. jasco-global.com | Quantitative analysis, purity assessment, and preparative separation. researchgate.netnih.gov |

| TLC | Differential migration on a stationary phase based on polarity. microbenotes.com | Qualitative identification and monitoring of reactions. researchgate.netcreative-biolabs.com |

| GPC/SEC | Separation based on molecular size. lcms.czwikipedia.orgnih.gov | Fractionation of oligosaccharide mixtures and isolation of this compound based on its degree of polymerization. mdpi.combiorxiv.org |

Glycosidic Linkage Analysis and Anomeric Configuration Determination in this compound

The precise structural definition of this compound, a key agarooligosaccharide, hinges on accurately identifying the linkages between its constituent monosaccharide units and determining the stereochemistry at the anomeric centers. This compound consists of two D-galactose units and one 3,6-anhydro-L-galactose (AHG) unit. nih.gov Its formal structure is defined as galactose-β1-4-AHG-α1-3-galactose. nih.gov Researchers employ a combination of enzymatic and spectroscopic techniques to confirm this arrangement.

Enzymatic hydrolysis is a foundational technique for linkage analysis. The specificity of various glycoside hydrolases (GHs) allows for the targeted cleavage of specific bonds, providing crucial structural information. For instance, α-agarases specifically cleave the α-1,3 glycosidic bonds in agarose, while β-agarases target the β-1,4 linkages. mdpi.comgrafiati.com The degradation of larger agarooligosaccharides or agarose by these enzymes can yield this compound as a product. vliz.beresearchgate.net For example, the action of a neoagarotetraose-forming β-agarase on an appropriate substrate can produce this compound with a high yield. grafiati.com Conversely, some enzymes cannot degrade this compound, which also provides structural clues. For example, certain α-agarases from Catenovulum maritimus cannot act on the α-1,3-glucoside bond in this compound. mdpi.comresearchgate.net The action of a β-galactosidase, which specifically cleaves the non-reducing glycosidic bond of agarooligosaccharides, can further verify the sequence and linkage of the terminal galactose unit. mdpi.comnih.gov

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation patterns of this compound, which helps in confirming its composition and sequence. Techniques like electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are commonly used. nih.govfrontiersin.org High-resolution methods such as LC/MS-IT-TOF (Liquid Chromatography/Mass Spectrometry-Ion Trap-Time-of-Flight) provide detailed tandem mass spectra (MS/MS) that reveal how the oligosaccharide breaks apart, allowing for the deduction of its structure. researchgate.net A sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, such as m/z 509.16 → 329.15 in positive ionization mode. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of both glycosidic linkages and anomeric configurations. unigoa.ac.inaocs.org In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the anomeric protons are particularly diagnostic. cmfri.org.in The anomeric region of the spectrum (typically δ 4.5-5.7 ppm) allows for the differentiation of anomeric configurations; α-configurations generally appear at lower field (δ 5.1-5.7 ppm) and β-configurations at higher field (δ 4.5-4.8 ppm). unigoa.ac.in ¹³C-NMR spectroscopy is also employed to analyze the degradation products of agarose, providing complementary data on the carbon skeleton and linkage positions. nih.gov

| Analytical Method | Application to this compound | Key Findings and Data |

|---|---|---|

| Enzymatic Hydrolysis | Determination of linkage types and sequence by using specific glycoside hydrolases (e.g., α/β-agarases, β-galactosidase). | - β-agarases can catalyze the formation of this compound from larger agarooligosaccharides. researchgate.net |

| Mass Spectrometry (MS/MS) | Confirmation of molecular weight (486.42 g/mol) and fragmentation pattern to establish monosaccharide sequence. biosynth.com | - Observed MRM transition: m/z 509.16 [M+Na]⁺ → 329.15. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Unambiguous determination of anomeric configurations (α/β) and linkage positions. | - ¹H NMR chemical shifts differentiate between α and β anomeric protons. unigoa.ac.in |

Computational Chemistry and Molecular Modeling for this compound Conformation and Dynamics

While experimental methods define the static chemical structure of this compound, computational chemistry and molecular modeling provide invaluable insights into its three-dimensional conformation, flexibility, and dynamics in solution. numberanalytics.com These techniques are crucial for understanding how this compound interacts with biological systems, such as enzymes.

Conformational analysis of oligosaccharides like this compound involves exploring the potential energy surface associated with rotations around the glycosidic bonds. numberanalytics.com The primary degrees of freedom are the phi (Φ) and psi (Ψ) dihedral angles of each glycosidic linkage. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM) like Density Functional Theory (DFT), are used to calculate the energies of different conformations and identify the most stable, low-energy structures. numberanalytics.comfrontiersin.org Software packages like CHARMM are designed for such molecular simulations, providing tools for conformational sampling, molecular dynamics (MD) simulations, and free energy calculations. researchgate.net

Molecular dynamics simulations can model the behavior of an this compound molecule over time, revealing its dynamic motions and conformational flexibility in an aqueous environment. These simulations can predict preferred solution-state conformations, which can then be correlated with experimental data from NMR, such as through the analysis of Nuclear Overhauser Effects (NOEs) which provide information on inter-proton distances. frontiersin.org

Molecular docking is a powerful computational technique used to predict the binding mode of a ligand (in this case, an agarooligosaccharide) within the active site of a protein, such as an agarase (B13387818). mdpi.com While specific docking studies focusing solely on this compound are not extensively documented in the provided context, studies on larger agarooligosaccharides like agaroheptose reveal key interactions. mdpi.comresearchgate.net In these simulations, the oligosaccharide is placed into the enzyme's binding groove, and its conformation is optimized to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comresearchgate.net Such studies on related molecules suggest that the conformation of the sugar backbone is critical for recognition and catalysis. For example, docking of agaroheptose into an α-agarase revealed specific amino acid residues forming hydrogen bonds and hydrophobic interactions with the sugar, dictating its binding mode. mdpi.com These findings provide a template for understanding how this compound would likely be constrained conformationally upon binding to a specific enzyme. The exploration of protein conformational spaces, often achieved through computational methods, is essential for understanding these dynamic interactions. easychair.org

| Computational Method | Purpose in this compound Research | Anticipated Insights |

|---|---|---|

| Molecular Mechanics (MM) / Density Functional Theory (DFT) | To perform conformational analysis by calculating the potential energy surface as a function of glycosidic dihedral angles (Φ/Ψ). numberanalytics.com | - Identification of low-energy conformers.

|

| Molecular Dynamics (MD) Simulations | To simulate the time-dependent behavior and flexibility of this compound in an explicit solvent (water). | - Understanding of the dynamic range of motion.

|

| Molecular Docking | To predict the binding orientation and conformation of this compound within an enzyme's active site. mdpi.comresearchgate.net | - Identification of key amino acid residues involved in binding.

|

Biogenesis and Formation Pathways of Agarotriose from Polysaccharides

Enzymatic Depolymerization of Agarose (B213101) by Specific Glycoside Hydrolases

The most direct and specific pathway for producing agarotriose involves the enzymatic hydrolysis of agarose using a class of enzymes known as glycoside hydrolases (GHs) . Marine microorganisms, particularly bacteria, have evolved a sophisticated enzymatic machinery to degrade algal polysaccharides as a carbon and energy source . Among these enzymes, β-agarases are paramount for the depolymerization of agarose .

These enzymes are classified into different GH families, such as GH16, GH50, GH86, and GH118, based on their amino acid sequence similarity [14, 18]. β-Agarases cleave the β-1,4-glycosidic bonds within the agarose backbone, which consists of repeating units of agarobiose (D-galactose and 3,6-anhydro-L-galactose). The mode of action of these enzymes can be endolytic or exolytic. Endo-acting β-agarases cleave internal bonds in the polysaccharide chain, rapidly reducing its viscosity and producing a mixture of agaro-oligosaccharides (AOS) of varying lengths .

Research has identified specific β-agarases that yield this compound as a principal or significant product. For instance, studies on β-agarases from marine bacteria like Zobellia galactanivorans and Pseudoalteromonas species have demonstrated the production of this compound alongside other AOS like agaropentaose (B13434618) and agaroheptaose (B14751524) [10, 25]. The final product profile is highly dependent on the specific enzyme, its GH family, reaction conditions (pH, temperature), and incubation time. By carefully selecting the enzyme and controlling these parameters, the hydrolysis reaction can be optimized to maximize the yield of this compound .

| Enzyme (Identifier) | Source Organism | GH Family | Primary Products | Reference(s) |

|---|---|---|---|---|

| AgaA_ext | Zobellia galactanivorans | GH16 | This compound, Agaropentaose | , |

| AgaB | Pseudoalteromonas sp. CY24 | GH86 | Agaro-oligosaccharides, including this compound | |

| AgaP4377 | Agarivorans gilvus WH0801 | GH16 | This compound, Agaropentaose | |

| BpaA | Bacillus sp. P-104 | GH16 | Mainly this compound and Agaropentaose | |

| AgaH92 | Psychroflexus sp. H92 | GH50 | Neoagarobiose (B1678156), Neoagarotetraose (hydrolyzes β-1,4 linkages) |

Role of β-Agarases in this compound Formation as an Intermediate Product

In many enzymatic degradation pathways of agarose, this compound is formed as a key intermediate rather than the final end-product [1, 7]. The complete saccharification of agarose to its constituent monosaccharides often involves a cascade of different enzymatic activities. Endo-β-agarases (e.g., from GH16, GH86) initiate the process by randomly cleaving the long agarose chains into smaller AOS [10, 23]. This initial depolymerization step produces a mixture containing this compound, agaropentaose, and other odd-numbered oligosaccharides .

These intermediate products, including this compound, can then serve as substrates for other enzymes. For example, exo-acting β-agarases or specific β-galactosidases can further hydrolyze these oligosaccharides . An exo-type enzyme might cleave agarobiose units from the non-reducing end of an oligosaccharide chain, eventually breaking down this compound into agarobiose and a D-galactose molecule. Consequently, if the goal is to isolate this compound, the reaction must be carefully monitored and terminated before it is consumed in subsequent hydrolysis steps .

The transient nature of this compound formation is a critical consideration in biotechnological production. Researchers often select or engineer enzymes that exhibit low activity towards smaller oligosaccharides like this compound, allowing it to accumulate in the reaction mixture [1, 17]. The table below illustrates the sequential breakdown of agarose where this compound appears as a significant intermediate.

| Enzyme System | Initial Substrate | Intermediate Products | Potential Final Products | Reference(s) |

|---|---|---|---|---|

| Endo-β-agarase (e.g., AgaA) | Agarose | This compound, Agaropentaose, larger AOS | This compound (if reaction is stopped or enzyme is specific) | , |

| Endo-β-agarase + Exo-acting agarase (B13387818)/β-galactosidase | Agarose | This compound, Agarobiose | D-galactose, 3,6-anhydro-L-galactose, Agarobiose | , |

| β-agarase I (e.g., from Pseudoalteromonas) | Agarose | Mainly Neoagarohexaose and Neoagarotetraose | Neoagarobiose (via further hydrolysis by β-agarase II) | , |

| Crude enzyme extract from Agarivorans sp. | Agarose | A mixture of AOS including this compound | D-galactose and other monosaccharides |

Formation of this compound via Acid Pre-hydrolysis and Sequential Enzymatic Reactions

While purely enzymatic methods offer high specificity, the gel-like structure and low solubility of agarose at ambient temperatures can impede enzyme accessibility and reduce reaction efficiency . To overcome this, a chemo-enzymatic approach combining acid pre-hydrolysis with a subsequent enzymatic reaction has been developed for the effective production of this compound .

In this two-step process, the first stage involves treating the agarose substrate with a dilute acid (e.g., oxalic acid, hydrochloric acid) at an elevated temperature [8, 37]. This acid treatment non-specifically cleaves glycosidic bonds, effectively liquefying the agar (B569324) gel and breaking the long polysaccharide chains into a mixture of shorter, soluble oligosaccharides . The conditions of this pre-hydrolysis step—acid concentration, temperature, and reaction time—are critical. They must be harsh enough to disrupt the agarose structure but mild enough to avoid excessive degradation into monosaccharides or the formation of undesirable by-products .

Following the acid pre-treatment and neutralization, the resulting soluble agaro-oligosaccharides are subjected to hydrolysis by a specific β-agarase . The enzyme can now act more efficiently on the readily available substrate. By selecting an enzyme known to produce this compound as a major product, this sequential method can achieve higher yields and product concentrations than either acid hydrolysis or enzymatic treatment alone [8, 24]. This hybrid strategy combines the brute-force efficiency of chemical depolymerization with the precision of biocatalysis.

| Step | Procedure | Typical Conditions | Purpose | Reference(s) |

|---|---|---|---|---|

| 1. Acid Pre-hydrolysis | Treatment of agarose slurry with acid | Acid: Oxalic acid or HCl Concentration: 0.05 - 0.2 M Temperature: 70 - 90 °C Time: 1 - 3 hours | Liquefy agar gel and produce soluble, shorter-chain oligosaccharides. | , , |

| 2. Enzymatic Reaction | Incubation of pre-hydrolyzed substrate with a selected β-agarase | Enzyme: Specific β-agarase (e.g., from Pseudoalteromonas, Bacillus) pH: 6.0 - 8.0 (optimal for enzyme) Temperature: 40 - 50 °C (optimal for enzyme) | Specifically cleave the pre-hydrolyzed fragments to yield a high concentration of this compound. | , |

Enzymatic Degradation and Biotransformation of Agarotriose

Glycoside Hydrolase Families Involved in Agarotriose Hydrolysis

The hydrolysis of this compound is carried out by a specialized group of enzymes known as glycoside hydrolases (GHs). These enzymes are classified into families based on their amino acid sequences. Several GH families have been identified to possess enzymes capable of degrading this compound and related agar-oligosaccharides.

Key among these are the β-galactosidases , often belonging to the GH2 family . These enzymes typically act on the non-reducing end of agarooligosaccharides, cleaving the β-1,4-glycosidic bond to release a D-galactose molecule. nih.gov For instance, a novel β-galactosidase from the marine bacterium Vibrio sp. EJY3 was identified to be responsible for the degradation of this compound. nih.gov Similarly, the human gut symbiont Bacteroides plebeius utilizes a GH2C exo-β-1,4-galactosidase to hydrolyze this compound. nih.gov Another example is the novel agarolytic β-galactosidase CL4994 from the terrestrial bacterium Cohnella sp. LGH, which depolymerizes this compound into D-galactose and neoagarobiose (B1678156). frontiersin.org

Other significant GH families involved in the upstream degradation of agarose (B213101), which produces intermediates like this compound, include:

β-agarases from families GH16, GH50, GH86, and GH118 , which cleave the internal β-1,4 linkages of agarose to produce neoagarooligosaccharides. acs.orgresearchgate.netresearchgate.networthington-biochem.com

α-agarases from family GH96 , which cleave the α-1,3 linkages in agarose to produce agarooligosaccharides. mdpi.comacs.org An α-agarase from Catenovulum maritimus (Cm-AGA) was shown to degrade larger agarooligosaccharides into smaller ones like this compound and agaropentaose (B13434618). mdpi.comresearchgate.net

The cooperative action of these diverse enzyme families ensures the complete breakdown of the complex agarose polymer into its constituent monosaccharides.

Mechanistic Studies of this compound-Degrading Enzymes

The enzymatic hydrolysis of this compound involves specific catalytic mechanisms that target its glycosidic bonds. Mechanistic studies have revealed a coordinated, step-wise process for its complete degradation.

The primary mechanism for this compound breakdown involves an exo-acting β-1,4-galactosidase (from the GH2 family). This enzyme specifically recognizes and binds to the non-reducing D-galactose end of the this compound molecule (Gal-β-1,4-AHG-α-1,3-Gal). It then catalyzes the hydrolysis of the terminal β-1,4-glycosidic bond, releasing a single D-galactose molecule and the disaccharide neoagarobiose (AHG-α-1,3-Gal). nih.govfrontiersin.org

In some degradation pathways, a cyclical and co-dependent action between different enzymes is observed. For example, in Bacteroides plebeius, the GH2C exo-β-1,4-galactosidase first removes the terminal galactose from this compound. The resulting neoagarobiose can then be acted upon by an exo-α-1,3-L-neoagarooligosaccharide hydrolase (from the GH117 family), which cleaves the α-1,3 linkage to yield the final monosaccharides, L-AHG and D-galactose. nih.gov

Conversely, α-agarases, such as CaLJ96 from Catenovulum agarivorans (GH96), have been shown to act on larger agarooligosaccharides. acs.org For instance, CaLJ96 can hydrolyze agaropentaose into agarobiose and this compound, but it cannot act on this compound itself. acs.org Similarly, the α-agarase Cm-AGA cannot act on the α-1,3-glycosidic bond within this compound. mdpi.comresearchgate.net This indicates that α-agarases are primarily involved in depolymerizing larger chains into smaller fragments like this compound, which are then targeted by other specialized exo-hydrolases.

Microbial Metabolism and Utilization of this compound by Specific Bacterial Strains

A diverse range of bacteria, from marine environments to the human gut, have evolved metabolic pathways to utilize agar (B569324) and its degradation products, including this compound, as a carbon and energy source. nih.govfrontiersin.orgnih.gov

Marine Bacteria: Marine bacteria are primary degraders of algal polysaccharides in the ocean.

Vibrio sp. EJY3: This marine bacterium possesses a crude enzyme extract capable of depolymerizing this compound. The enzyme responsible was identified as a novel β-galactosidase. nih.gov

Cohnella sp. LGH: This terrestrial bacterium, isolated from soil, demonstrates a complete agarolytic pathway. frontiersin.org An endo-type β-agarase first produces neoagarotetraose, which is then hydrolyzed by an α-NAOS hydrolase into L-AHG and this compound. Subsequently, a novel agarolytic β-galactosidase, CL4994, breaks down the this compound into D-galactose and neoagarobiose. frontiersin.org

Colwellia echini A3T: This marine bacterium has a complex gene cluster for agar hydrolysis. Its periplasmic enzymes, including a GH2 agarolytic β-galactosidase (ABG), can cleave the D-galactose from this compound to produce neoagarobiose. nih.gov

Human Gut Bacteria: The consumption of seaweed in certain diets has led to the acquisition of agar-degrading capabilities by some human intestinal symbionts.

Bacteroides plebeius: This gut bacterium can initiate the breakdown of agarose into this compound. nih.gov It then utilizes a specific exo-β-1,4-galactosidase (GH2C) to further degrade this compound. nih.gov

Bifidobacterium longum ssp. infantis: This bacterium demonstrates cooperative degradation with B. plebeius. It can take up the this compound produced by B. plebeius and use its own agarolytic β-galactosidases (Bga42A and Bga2A) to extract energy, producing neoagarobiose in the process. nih.gov This is an example of metabolic cross-feeding within the gut microbiome. nih.gov

The metabolism of this compound and other agar-derived oligosaccharides typically involves their transport into the bacterial cell (either into the periplasm or cytoplasm) followed by enzymatic hydrolysis into monosaccharides (D-galactose and L-AHG). nih.govnih.gov These simple sugars then enter central metabolic pathways, such as glycolysis and the Entner-Doudoroff pathway, to generate energy and cellular building blocks. nih.govmdpi.com

Table 1: Examples of Bacteria Metabolizing this compound

Genetic and Molecular Regulation of this compound Processing Enzyme Expression

The expression of enzymes involved in this compound degradation is a tightly regulated process, ensuring that these proteins are synthesized only when their substrate is available. This regulation primarily occurs at the genetic level through specialized gene clusters and regulatory proteins.

In many agar-degrading bacteria, the genes encoding the necessary enzymes (agarases, transporters, and hydrolases) are organized into Polysaccharide Utilization Loci (PULs) . nih.govnih.gov PULs are a hallmark of carbohydrate-metabolizing bacteria, particularly in the phylum Bacteroidetes, and allow for the coordinated expression of all genes required to break down a specific polysaccharide. nih.govnih.gov

The expression of genes within a PUL is often controlled by a regulatory protein, which can be activated by the presence of the target polysaccharide or its breakdown products. For example, the agarolytic PUL in Bacteroides plebeius contains genes for agarases, transporters, and the specific hydrolases needed to break down intermediates like this compound. nih.govnih.gov The presence of agar or agar-oligosaccharides likely triggers a signaling cascade that leads to the transcription of the entire gene cluster.

Studies on the deep-sea bacterium Agarivorans ablus JK6 have shown differential expression of multiple agarase (B13387818) genes in response to different sugar environments. biorxiv.org This suggests that bacteria can fine-tune their enzymatic response to efficiently utilize available nutrients, representing a sophisticated adaptation to their environment. biorxiv.org In Colwellia echini A3T, transcriptomic analysis (RNA-seq) confirmed that the genes within its comprehensive agarolytic PUL, including those for degrading this compound, are regulated as a single unit or regulon. nih.gov This co-regulation ensures that all necessary components, from initial polymer breakdown to monosaccharide transport and metabolism, are available simultaneously. nih.gov

This genetic organization and regulation provide the bacterium with a highly efficient and competitive mechanism for sensing and metabolizing complex carbohydrates like agarose.

Table 2: Compound Names Mentioned in the Article

Biological Roles and Ecological Significance of Agarotriose

Agarotriose as a Substrate in Microbial Carbon Cycling in Marine and Terrestrial Ecosystems

The breakdown of complex polysaccharides is a fundamental process in the global carbon cycle, driven primarily by microbial activity. nih.gov Agarose (B213101), a major component of red algae cell walls, represents a significant carbon reservoir, particularly in marine environments. nih.gov The enzymatic degradation of this polysaccharide by microorganisms releases smaller oligosaccharides, including this compound, making carbon accessible to a wider range of organisms.

In marine ecosystems , the microbial decomposition of algal biomass is a cornerstone of the biological carbon pump, which transports organic carbon from the surface to the deep ocean. copernicus.org Heterotrophic bacteria initiate this process by secreting extracellular enzymes that break down large polysaccharides like agarose into smaller, manageable units. copernicus.org While the vast majority of primary production is recycled in the upper ocean, the enzymatic hydrolysis of algal polysaccharides is the rate-limiting first step that fuels marine food webs and influences the distribution of carbon and nutrients. copernicus.org this compound, as an intermediate product of this degradation, serves as a valuable, energy-rich substrate for various marine bacteria, thus playing a direct role in the oceanic carbon flux.

In terrestrial ecosystems , agar-degrading microorganisms have also been identified, highlighting the widespread nature of this metabolic capability. researchgate.net Research on the terrestrial bacterium Cohnella sp. LGH has elucidated a specific pathway for agarose breakdown. In this pathway, an endo-type β-agarase first hydrolyzes agarose into neoagarotetraose. nih.govfrontiersin.orgnih.gov This tetrasaccharide is then acted upon by a novel α-neoagarooligosaccharide (NAOS) hydrolase, yielding 3,6-anhydro-α-L-galactose (L-AHG) and This compound . nih.govfrontiersin.orgnih.gov Subsequently, a specialized agarolytic β-galactosidase further depolymerizes this compound into D-galactose and neoagarobiose (B1678156). nih.govresearchgate.netfrontiersin.orgnih.gov This detailed pathway underscores the role of this compound as a key intermediate in the liberation of monosaccharides from agarose, which can then enter central metabolic pathways, contributing to carbon cycling within the soil environment. nih.gov The existence of such diverse and specific enzymatic pathways in terrestrial bacteria points to the ecological significance of agarose-derived sugars as a carbon source beyond the marine realm. nih.govfrontiersin.org

The table below summarizes the key enzymes and products in the this compound-centric degradation pathway found in the terrestrial bacterium Cohnella sp. LGH.

| Precursor Substrate | Enzyme | Products | Organism Example |

| Neoagarotetraose | α-Neoagarooligosaccharide (NAOS) hydrolase (CL5012) | This compound , 3,6-anhydro-α-L-galactose (L-AHG) | Cohnella sp. LGH |

| This compound | Agarolytic β-galactosidase (CL4994) | D-galactose, Neoagarobiose | Cohnella sp. LGH |

| Neoagarobiose | α-Neoagarooligosaccharide (NAOS) hydrolase (CL5012) | D-galactose, 3,6-anhydro-α-L-galactose (L-AHG) | Cohnella sp. LGH |

Interplay of this compound with Bacterial Communities and its Role in Glycan-Microbe Interactions

Beyond its role as a simple nutrient, this compound is a key molecule in mediating complex interactions between microorganisms. These glycan-microbe interactions can shape the composition and function of microbial communities in various environments, from the host gut to the surface of marine algae.

The influence of this compound extends to acting as a prebiotic, a substrate that confers a health benefit by selectively stimulating the growth of beneficial bacteria. Agarooligosaccharides, including this compound, have been shown to improve the gut microbial landscape by enriching for beneficial genera.

The table below details specific bacterial interactions mediated by this compound.

| Environment | Interacting Bacteria | Interaction Details |

| Human Gut | Bacteroides plebeius & Bifidobacterium infantis | B. plebeius degrades agarose, producing This compound which is then consumed by B. infantis. |

| Human Gut | Bacteroides uniformis L8 | Shows preferential growth on This compound , indicating specialization. |

In marine ecosystems, the interplay is not limited to microbe-microbe interactions but also involves host-microbe dynamics. Oligoagars, including this compound, can function as signaling molecules in the communication between algae and their surface-dwelling bacterial communities (epiphytes). Research on the red alga Gracilaria conferta has revealed that oligoagars can trigger a defense response in the alga, leading to the elimination of epiphytic bacteria. This suggests that the breakdown products of its own cell wall can act as a signal for the alga to control its microbial inhabitants, a crucial mechanism for maintaining health and defending against potential pathogens. This interaction highlights a sophisticated form of chemical communication where this compound is not just a food source, but an active participant in ecological warfare and symbiosis management. This signaling can be a crucial factor in the complex relationships within the phycosphere, the microenvironment surrounding an algal cell. nih.govfrontiersin.org

Synthetic Methodologies and Chemo Enzymatic Approaches to Agarotriose

Chemical Synthesis Strategies for Agarotriose and its Analogues

The total chemical synthesis of complex oligosaccharides like this compound is a challenging endeavor due to the need for multiple, stereoselective glycosylation reactions and the intricate management of protecting groups for the numerous hydroxyl functions. A total synthesis involves the complete construction of a molecule from simple, often commercially available, precursors through a series of chemical reactions. wikipedia.org

Strategies for synthesizing oligosaccharide analogues often adopt either a linear or a convergent approach. wikipedia.org

Convergent Synthesis: This more advanced strategy involves the independent synthesis of several smaller oligosaccharide fragments (key intermediates), which are then combined to form the final, larger molecule. wikipedia.org This approach is generally more efficient for complex structures.

While specific reports on the total chemical synthesis of this compound are scarce in readily available literature, the principles can be understood from the synthesis of related polysaccharide building blocks and analogues. For instance, the chemical synthesis of modified D-mannuronate building blocks for creating modified alginates highlights the complexity of such processes. researchgate.net These syntheses require optimized experimental protocols to deliver the necessary building blocks in sufficient quantities. researchgate.net Similarly, the total synthesis of other complex natural products, such as halipeptin analogues, showcases the multi-step procedures involving the assembly of various chemical building blocks. mdpi.com The synthesis of conformationally constrained oligosaccharide analogues often involves a combination of chemical steps to create a specific backbone, followed by enzymatic modifications. nih.gov These chemical syntheses are fundamental for creating analogues with modified properties or for producing structures that are not accessible through natural or enzymatic routes.

Chemo-enzymatic Synthesis Using Glycosyltransferases or Glycosidases for Defined this compound Production

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high selectivity and efficiency of enzymatic catalysts, such as glycosidases and glycosyltransferases. nih.govglycoexpresstech.com This approach has become the predominant method for producing defined this compound. The primary strategy involves the enzymatic degradation of agarose (B213101) or larger agarooligosaccharides (AOS) using specific glycosidases, particularly β-agarases.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. mdpi-res.com In the context of this compound production, β-agarases are employed to cleave the β-1,4-glycosidic linkages in agarose. Depending on the specific enzyme used, a mixture of odd-numbered AOS, including this compound, can be produced. researchgate.net For example, a novel method combines mild acid hydrolysis of agarose to produce a mixture of AOS, which is then specifically catalyzed by a β-agarase to yield this compound with high purity. researchgate.net

Several β-agarases from different microbial sources have been characterized for their ability to produce this compound. For instance, a β-agarase from Vibrio sp. strain EJY3, VejGH117, can depolymerize neoagarotetraose into this compound and 3,6-anhydro-α-L-galactose (AHG). asm.org Similarly, an α-neoagarooligosaccharide (NAOS) hydrolase from Cohnella sp. LGH can produce this compound from neoagarotetraose. science.gov The enzyme GH50A β-agarase from Cellvibrio sp. KY-GH-1 produces neoagarobiose (B1678156) as the main product but also yields this compound as a minor product from the initial degradation of agarooligosaccharides. acs.org

The following table summarizes key findings from research on the enzymatic production of this compound.

| Enzyme Name | Enzyme Type | Source Organism | Substrate(s) | Key Products | Reported Yield/Purity | Reference(s) |

| AgWH50B | β-Agarase | Agarivorans sp. | Agaroheptaose (B14751524), Agarononose | This compound | 48% yield | researchgate.net |

| DagA | β-Agarase | Streptomyces coelicolor | Agaroheptaose, Agarononose | This compound, Agaropentaose (B13434618) | 14% yield (this compound) | researchgate.net |

| VejGH117 | α-NAOS Hydrolase | Vibrio sp. EJY3 | Neoagarotetraose | This compound, AHG | - | asm.org |

| BpGH117 | α-NAOS Hydrolase | Bacteroides plebeius | Neoagarobiose, Neoagarotetraose | This compound, AHG, D-Galactose | - | mdpi.com |

| GH50A | β-Agarase | Cellvibrio sp. KY-GH-1 | Agarooligosaccharides (AOS) | Neoagarobiose, this compound | Minor product | acs.org |

This table is based on available research data and is not exhaustive.

Glycosyltransferases, enzymes that transfer sugar moieties from an activated donor sugar to an acceptor molecule, are also central to chemo-enzymatic synthesis. nih.gov While their primary role is often in building up oligosaccharides, they can be used in combination with glycosidases. For example, a glycosidase can be used to generate a specific acceptor like this compound, which could then be modified by a glycosyltransferase to create novel, more complex analogues. nih.gov

Preparation of Labeled this compound for Research Applications

Labeled compounds are indispensable tools in biomedical research for tracking molecules, quantifying their presence in biological samples, and elucidating metabolic pathways. The preparation of labeled this compound can be achieved through isotopic labeling or by conjugation with a reporter molecule such as a fluorescent tag.

Isotopic Labeling: This method involves incorporating stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³H, ³⁵S) into the molecule.

Biosynthetic Labeling: One approach is to cultivate the microorganism that produces the necessary enzymes for this compound synthesis in a medium containing an isotopically labeled precursor, such as ¹³C-glucose. nih.gov As the organism metabolizes the labeled precursor, the isotope is incorporated into the synthesized oligosaccharides.

Chemical Labeling: In some cases, labeling can be achieved through chemical reactions. For instance, pulse-chase experiments using radiolabeled compounds like [³⁵S]methionine have been used to study N-linked oligosaccharides, demonstrating a general principle applicable to other sugar molecules. science.govscience.gov

Fluorescent Labeling: This strategy involves chemically attaching a fluorescent molecule (fluorophore) to the oligosaccharide. This allows for highly sensitive detection using fluorescence-based techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector.

An acceptor substrate can be prepared by coupling a fluorescent hydrophobic aglycon, such as 2,6-diaminopyridine (B39239) (DAP), to an oligosaccharide. nih.gov This principle can be applied to this compound to facilitate its detection and quantification. The use of fluorescently labeled sugar chains has been instrumental in visualizing the degradation patterns of agarases. acs.orgresearchgate.net

Labeled this compound has specific research applications. For example, unlabeled this compound has been used as an internal standard (IS) in quantitative tandem mass spectrometry methods developed for pharmacokinetic, tissue distribution, and excretion studies of other compounds. mdpi.com The development of a sensitive and robust analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry, for this compound itself was reported for pharmacokinetic studies in rats, highlighting the importance of having access to the pure compound for such research. researchgate.net

The following table outlines common strategies for labeling oligosaccharides like this compound.

| Labeling Strategy | Method | Common Labels | Primary Application(s) | Reference(s) |

| Isotopic Labeling | Biosynthesis or Chemical Synthesis | ¹³C, ¹⁴C, ³H, ³⁵S | Metabolic tracking, Quantitative analysis (Mass Spectrometry) | science.govnih.govscience.gov |

| Fluorescent Labeling | Chemical Conjugation | 2,6-diaminopyridine (DAP), 2-aminobenzoic acid (2-AA) | HPLC detection, Enzyme activity assays, Bioimaging | nih.govacs.orgresearchgate.net |

Advanced Analytical Techniques for Agarotriose Detection and Quantification in Complex Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Agarotriose Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of this compound in various complex matrices such as plasma, tissues, urine, and feces. researchgate.net Its high sensitivity and selectivity make it ideal for pharmacokinetic, tissue distribution, and excretion studies. researchgate.netcreative-proteomics.com

A robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound. researchgate.net This method typically involves a protein precipitation step for sample extraction. The chromatographic separation is often achieved using a BEH amide column, which is well-suited for retaining and separating polar compounds like oligosaccharides. researchgate.net The mobile phase commonly consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), to ensure efficient separation and ionization. researchgate.net

Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netcreative-proteomics.com For this compound, positive electrospray ionization (ESI) is typically used. The specific precursor-to-product ion transition for this compound has been identified as m/z 509.16 → 329.15. researchgate.net An internal standard, such as stachyose (B150584) (m/z 689.15 → 527.11), is used to ensure accuracy and correct for variations during sample preparation and analysis. researchgate.net

The matrix effect, a common challenge in LC-MS/MS analysis of complex samples, is a critical parameter to evaluate. researchgate.netnih.gov It refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the matrix. researchgate.net For the developed this compound method, the matrix effect was found to be minimal, ranging from 1.5% to 11.4%, indicating the method's reliability in complex biological samples. researchgate.net The method has demonstrated excellent linearity over a wide range of concentrations, with high accuracy and precision. researchgate.net

Interactive Table: LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| System | UHPLC-MS/MS | researchgate.net |

| Column | BEH Amide | researchgate.net |

| Column Temperature | 65 °C | researchgate.net |

| Mobile Phase | 10 mmol L−1 ammonium acetate-acetonitrile (42:58, v/v) | researchgate.net |

| Flow Rate | 350 µL min−1 | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive ESI | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| MRM Transition (this compound) | m/z 509.16 → 329.15 | researchgate.net |

| MRM Transition (Internal Standard - Stachyose) | m/z 689.15 → 527.11 | researchgate.net |

| Validation Parameters | ||

| Linearity Range (Plasma) | 10 to 5000 nmol L−1 | researchgate.net |

| Linearity Range (Tissues) | 20 to 10000 nmol L−1 | researchgate.net |

| Linearity Range (Urine and Feces) | 40 to 20000 nmol L−1 | researchgate.net |

| Accuracy | 90.9% to 111.6% | researchgate.net |

| Precision | 0.7% to 10.1% | researchgate.net |

| Matrix Effect | 1.5% to 11.4% | researchgate.net |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound Separation

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the direct analysis of underivatized carbohydrates, including this compound. thermofisher.comthermofisher.com This method offers high resolution and sensitive detection without the need for derivatization, which can be a laborious process. thermofisher.comthermofisher.com

HPAEC separates carbohydrates based on their acidity. At high pH, the hydroxyl groups of carbohydrates become partially or fully ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.comthermofisher.com The separation of agarooligosaccharides, including this compound, is typically performed using columns like the Dionex CarboPac series (e.g., PA-200, PA100). thermofisher.comnih.gov

The mobile phase usually consists of a sodium hydroxide (B78521) solution, with a gradient of sodium acetate used to elute more strongly retained oligosaccharides. nih.gov For instance, a study analyzing the hydrolysis products of agarose (B213101) by an α-agarase used a mobile phase of 100 mM NaOH with a gradient of 500 mM NaAc to separate this compound (A3) and other agarooligosaccharides. nih.gov

Pulsed Amperometric Detection (PAD) provides sensitive and selective detection of carbohydrates. thermofisher.com It involves applying a series of potential steps to a gold working electrode, which facilitates the electrochemical oxidation of the analyte. thermofisher.com This detection method is highly specific for electroactive compounds like carbohydrates. thermofisher.com In the analysis of agarooligosaccharides, HPAEC-PAD can distinguish between different degrees of polymerization. For example, this compound (A3) was identified with a retention time of 3.3 minutes under specific chromatographic conditions. nih.gov

Interactive Table: HPAEC-PAD Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| System | HPAEC-PAD (e.g., Dionex ICS-5000A Plus) | nih.gov |

| Column | Dionex CarboPac PA-200 Anion Exchange Column | nih.gov |

| Column Temperature | 35 °C | nih.gov |

| Mobile Phase | A: 100 mM NaOH; B: 100 mM NaOH and 500 mM NaAc | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Detection | ||

| Detector | Pulsed Amperometric Detector (PAD) | nih.gov |

| Mode | Four-potential waveform pulse amperes | nih.gov |

| Example Finding | ||

| Retention Time of this compound (A3) | 3.3 min | nih.gov |

Enzyme-Linked Assays for this compound Quantification in Research Settings

Enzyme-linked assays, while not as commonly detailed in the literature specifically for this compound as chromatographic methods, represent a potential high-throughput approach for quantification in research settings. These assays are based on the specific recognition of the target molecule by an antibody or enzyme. nih.gov

The development of an enzyme-linked immunosorbent assay (ELISA) for this compound would require the generation of a monoclonal antibody that specifically recognizes the this compound structure. nih.gov This antibody would be immobilized on a solid support. The sample containing this compound would then be added, followed by a detection antibody conjugated to an enzyme. The enzymatic reaction with a substrate would produce a measurable signal, such as a color change, proportional to the amount of this compound present. nih.gov While specific ELISA kits for this compound are not widely commercially available, the principle has been applied to other oligosaccharides and could be adapted.

Alternatively, enzymatic assays can be used to quantify this compound by measuring the products of its specific enzymatic degradation. For example, β-galactosidases that can cleave D-galactose residues from the non-reducing end of this compound can be employed. nih.gov The amount of released galactose can then be quantified using other established methods, such as HPLC or other enzymatic assays specific for galactose. nih.gov Research has shown that certain β-galactosidases exhibit activity on this compound. nih.govfrontiersin.orgnih.gov For instance, a novel β-galactosidase from Vibrio sp. EJY3 was shown to hydrolyze this compound. nih.gov The activity of such enzymes can be measured by quantifying the released reducing sugars using methods like the 3,5-dinitrosalicylic acid (DNS) assay. acs.orgmdpi.com

While these enzyme-based methods offer potential for high-throughput screening, their development requires highly specific enzymes or antibodies and careful validation to ensure accuracy and avoid cross-reactivity with other similar oligosaccharide structures.

Research Applications and Biotechnological Potential of Agarotriose

Agarotriose as a Defined Substrate for Enzyme Characterization and Specificity Studies

This compound serves as a crucial tool for the detailed characterization of carbohydrate-active enzymes, particularly those involved in the degradation of agarose (B213101). As a defined trisaccharide, it provides a specific substrate that allows researchers to precisely measure enzyme activity, determine kinetic parameters, and understand the specific molecular requirements of an enzyme's active site.

The use of this compound is exemplified in the study of agarolytic pathways in bacteria. For instance, in the terrestrial bacterium Cohnella sp. LGH, a β-galactosidase known as CL4994 was identified as an this compound-degrading enzyme. google.com By using this compound as the sole substrate, researchers were able to determine the enzyme's optimal operating conditions. CL4994 exhibited maximum activity at a pH of 7.0 and a temperature of 30°C. google.com Furthermore, this specific substrate enabled the calculation of the enzyme's kinetic parameters, which are essential for understanding its efficiency.

The following table details the kinetic parameters of the β-galactosidase CL4994 when acting on this compound, illustrating the type of precise data that can be obtained using this substrate. google.com

| Kinetic Parameter | Value | Unit |

| Km | 2.53 | mg/ml |

| Vmax | 60.1 | U/mg |

| kcat | 49.8 | s⁻¹ |

| kcat/Km | 3.8 x 10³ | M⁻¹s⁻¹ |

This table shows the kinetic parameters of the enzyme CL4994 with this compound as the substrate. google.com

In addition to determining the properties of a single enzyme, this compound can also help elucidate the mode of action of more complex enzymes. For example, in the characterization of a GH50A β-agarase, researchers observed that the enzymatic treatment of agaro-oligosaccharides (AOSs) produced neoagarobiose (B1678156) along with minor amounts of this compound. nih.govmoleculardepot.com This finding indicated that the enzyme digests the larger saccharides through an exolytic process, initiating its attack by releasing an this compound unit from the non-reducing end of the polysaccharide chain. nih.govmoleculardepot.com Such detailed mechanistic insights are possible only through the precise analysis of reaction products, where this compound serves as an identifiable marker of a specific enzymatic cleavage pattern.

Use of this compound in Glycan Array Development and Glyco-ligand Binding Assays

Glycan arrays are powerful high-throughput platforms used extensively in glycobiology to study the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govbiorxiv.org These arrays consist of a series of different oligosaccharides immobilized on a solid surface, allowing for the rapid screening of hundreds of interactions simultaneously. nih.gov This technology is pivotal for defining the binding specificity of GBPs, identifying new carbohydrate ligands, and discovering biomarkers for various diseases. nih.govnih.gov

While existing glycan arrays feature a vast diversity of structures, including complex N-glycans, O-glycans, and sialylated glycans, the specific inclusion of this compound is not yet a commonly documented feature in major array libraries. However, the potential for its inclusion is significant. This compound could be synthesized with a linker arm and immobilized onto a microarray surface. Such an array could then be used as a highly specific tool for:

Discovering and characterizing novel this compound-binding proteins: By exposing the array to complex biological samples, such as cell lysates or serum, researchers could identify previously unknown proteins that specifically recognize the this compound structure.

Screening for inhibitors: The array could be used in competitive binding assays to screen for small molecules or other compounds that block the interaction between this compound and a known binding partner.

Profiling immune responses: An this compound-containing array could be used to detect the presence of specific anti-agarotriose antibodies in patient serum, which may be relevant in the context of gut health and microbial interactions.

In the broader context of glyco-ligand binding assays, purified this compound serves as a specific ligand to study receptor interactions. nih.govlabome.com In these assays, either the ligand (this compound) or the receptor is labeled (e.g., with a radioactive isotope or fluorescent tag) to quantify the binding affinity and kinetics. labome.com The use of a well-defined ligand like this compound is essential for obtaining precise and reproducible data, such as the dissociation constant (Kd), which measures the strength of the ligand-receptor interaction. nih.gov

This compound in Microbial Fermentation Studies and Bioremediation Research

In microbial metabolism and fermentation, the specific carbon source available to an organism is a critical factor that dictates its growth, metabolic output, and production of valuable compounds. nih.govnih.gov While simple sugars like glucose are commonly used, research into alternative and more complex carbohydrates is essential for understanding specialized metabolic pathways and for industrial biotechnology applications. nih.gov

This compound has been identified as a viable and selective carbon source for specific bacteria, making it a valuable tool in microbial fermentation research. Studies have shown that certain probiotic microorganisms can selectively metabolize this trisaccharide. For example, a patent describing a method for producing this compound highlights its potential as a prebiotic, noting that it can be fermented by beneficial gut bacteria such as Bacteroides and Bifidobacterium. google.com This selective fermentation is key to its prebiotic effect, promoting the growth of beneficial microflora in the gut.

Further research has demonstrated the direct degradation of this compound by specific bacterial species. The bacterium Cohnella sp. LGH was found to possess an enzymatic pathway capable of breaking down this compound. google.com This demonstrates that some microbes have evolved the specific machinery needed to utilize this complex sugar as an energy source.

The ability of certain microorganisms to metabolize this compound also suggests its potential relevance in bioremediation. Environments contaminated with agar (B569324) or agarose waste from industrial processes could potentially be treated using bacteria that are specifically adapted to degrade these polysaccharides into smaller, non-harmful sugars like this compound and its constituent monosaccharides. By studying the microbes that utilize this compound, researchers can identify candidate organisms for bioremediation strategies focused on seaweed-processing waste.

Potential of this compound in Developing Research Probes and Glycosylation Research

In the field of glycosylation research, molecular probes are indispensable tools for detecting, imaging, and functionally characterizing carbohydrate-active enzymes within complex biological systems. researchgate.netnih.gov These probes are often based on a specific glycan structure that is recognized by the target enzyme, but which has been chemically modified to include a reporter tag (like a fluorescent molecule) or a reactive group for covalent labeling. researchgate.net

Given its role as a specific substrate for certain agarases and β-galactosidases, this compound represents an ideal scaffold for the design and synthesis of targeted research probes. google.com By chemically modifying this compound, it could be converted into:

Activity-Based Probes (ABPs): An this compound molecule could be functionalized with a reactive "warhead" that forms a covalent bond with the catalytic residue in the active site of an enzyme upon binding. This would allow for the specific and permanent labeling of active this compound-hydrolyzing enzymes, enabling their identification and quantification in complex protein mixtures. nih.gov

Fluorescent Probes: Attaching a fluorophore to this compound would create a probe for detecting this compound-binding proteins or for visualizing enzymatic activity in real-time. For example, a probe designed to fluoresce only after being cleaved by an enzyme could be used to screen for new agarolytic enzymes or to study their activity within living cells.

The study of glycosylation—the enzymatic process of attaching glycans to proteins and lipids—relies on understanding the precise roles of glycosyltransferases and glycosidases. While this compound is a product of degradation rather than a direct component of mammalian glycosylation, probes derived from it could be used to study analogous enzymes or to investigate the metabolism of dietary polysaccharides by gut microbiota, which in turn influences host glycosylation patterns. The commercial availability of highly pure this compound as a "molecular tool for various biochemical applications" underscores its utility and potential in these advanced research areas.

Future Research Directions and Emerging Challenges in Agarotriose Studies

Systems Biology and Omics Approaches to Agarotriose Metabolism

The intricate pathways of this compound metabolism within various microorganisms are increasingly being unraveled through the powerful lens of systems biology and "omics" technologies. These approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes involved in the breakdown and utilization of this trisaccharide.

Metabolomic studies, often coupled with advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been crucial in identifying the specific products of enzymatic reactions, including this compound. nih.govresearchgate.net For example, in the terrestrial bacterium Cohnella sp. LGH, a novel α-neoagarooligosaccharide (NAOS) hydrolase was identified that breaks down neoagarotetraose into 3,6-anhydro-α-L-galactose (L-AHG) and this compound. frontiersin.org Subsequently, a novel agarolytic β-galactosidase further degrades this compound into D-galactose and neoagarobiose (B1678156). frontiersin.org

The integration of these omics datasets allows for the construction of comprehensive metabolic models. These models, as demonstrated in C. echini A3T, can illustrate the complete flow of metabolites from the initial depolymerization of agar (B569324) at the cell surface to the transport of resulting oligosaccharides into the periplasm and cytoplasm for further breakdown. nih.gov Systems biology approaches also shed light on the cooperative degradation of agarose (B213101) by different gut bacteria. For example, Bacteroides plebeius can break down agarose into this compound, which is then utilized by Bifidobacterium longum ssp. infantis. researchgate.netnih.gov This cross-feeding mechanism underscores the complex interplay within microbial communities and their collective ability to metabolize complex carbohydrates. frontiersin.orgfrontiersin.org

Future research will likely leverage these multi-omics strategies to further explore the regulatory networks governing this compound metabolism, the environmental factors influencing gene expression, and the intricate interactions between different microbial species in the degradation of agar-derived oligosaccharides.

High-Throughput Screening for Novel this compound-Related Enzymes and Pathways

The discovery of novel enzymes with specific activities towards this compound and the elucidation of new metabolic pathways are critical for advancing both fundamental understanding and biotechnological applications. High-throughput screening (HTS) technologies are poised to accelerate this process significantly. nih.govrsc.org

Traditionally, identifying new enzymes has been a laborious process. However, modern HTS methods, including those based on microfluidics and droplet-based assays, enable the rapid screening of vast libraries of enzymes from environmental samples or mutated variants. nih.govrsc.org These techniques can be adapted to screen for specific activities, such as the hydrolysis of this compound or the conversion of other oligosaccharides into this trisaccharide. By encapsulating single cells with a fluorogenic substrate in picoliter droplets, millions of enzyme variants can be assayed in a short period, allowing for the selection of clones with desired characteristics. rsc.org

The application of HTS can be directed towards several key areas in this compound research:

Discovering Novel this compound-Producing Enzymes: Screening metagenomic libraries from diverse environments, particularly marine and terrestrial habitats where agar-degrading microorganisms are prevalent, can lead to the identification of novel α- and β-agarases with unique specificities for producing this compound. nih.govfrontiersin.org

Identifying Enzymes for this compound Degradation: HTS can be employed to find enzymes, such as specific β-galactosidases, that efficiently break down this compound into its constituent monosaccharides. frontiersin.orgresearchgate.net This is crucial for understanding the complete catabolism of agar and for developing biorefinery processes.

Engineering Enzymes with Improved Properties: Directed evolution, coupled with HTS, can be used to engineer existing agarases and related enzymes to have enhanced stability, altered substrate specificity, or increased catalytic efficiency for this compound-related reactions. nih.govrsc.org

The data generated from HTS can be integrated with bioinformatic analyses to identify conserved motifs and key residues responsible for specific enzymatic activities, further guiding enzyme engineering efforts. researchgate.net Ultimately, the application of HTS will not only expand the repertoire of known this compound-related enzymes but also uncover novel metabolic pathways, providing new tools for both research and industrial applications. rsc.orgfrontiersin.org

Development of Advanced Bioinformatic Tools for Glycan Research Focused on this compound

The increasing volume and complexity of data generated from glycan research, including studies on this compound, necessitate the development of sophisticated bioinformatic tools. These tools are essential for managing, analyzing, and interpreting data from genomics, proteomics, and structural biology to gain deeper insights into the world of glycans.

Current bioinformatic approaches are already playing a significant role in this compound research. For instance, databases like the Carbohydrate-Active enZymes (CAZy) database are fundamental for the classification and annotation of agarases and other glycoside hydrolases involved in this compound metabolism. researchgate.netresearchgate.net Sequence alignment and phylogenetic tree analysis are used to understand the evolutionary relationships between different enzymes and to identify novel candidates from genomic data. researchgate.net

However, there is a growing need for more specialized bioinformatic tools tailored to the specific challenges of glycan research:

Predictive Modeling of Enzyme-Substrate Interactions: Advanced computational methods, such as molecular docking and molecular dynamics simulations, are being used to predict how enzymes like α-agarases bind to their substrates and to identify the key amino acid residues involved in catalysis. researchgate.net These tools can help in understanding the structural basis of enzyme specificity and in designing mutations to alter their function.

Genome and Metagenome Mining: Developing more refined algorithms for mining genomic and metagenomic datasets will be crucial for discovering novel this compound-related enzymes and metabolic pathways from the vast amount of sequence data being generated. researchgate.net

Integrated Data Analysis Platforms: There is a need for platforms that can integrate data from different "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of glycan metabolism. These platforms would enable researchers to visualize complex metabolic networks and to identify key control points.

Structure Prediction and Functional Annotation: Tools like AlphaFold are revolutionizing structural biology by providing accurate predictions of protein structures. biorxiv.org Integrating these structural predictions with functional annotation pipelines will greatly accelerate the characterization of newly discovered enzymes involved in this compound metabolism. biorxiv.org

The development of such advanced bioinformatic tools will not only facilitate a deeper understanding of this compound but will also contribute to the broader field of glycobiology, enabling researchers to tackle the complexities of carbohydrate chemistry and biology more effectively.

Exploring Undiscovered Biological Functions and Research Utilities of this compound

While the role of this compound as a metabolic intermediate is becoming clearer, its full range of biological functions and potential research applications remains largely unexplored. Recent studies have begun to shed light on some of these intriguing possibilities, opening up new avenues for investigation.

One of the most promising areas of research is the potential prebiotic activity of this compound. mdpi.commdpi.com In vitro studies have shown that this compound can be fermented by beneficial gut bacteria, such as Bifidobacterium species. mdpi.comnutraceuticalsworld.com This suggests that this compound, derived from the consumption of red seaweed, could act as a selective food source for probiotic microorganisms, potentially contributing to a healthier gut microbiome. nutraceuticalsworld.comresearchgate.net The symbiotic degradation of agarose by gut bacteria, leading to the production of this compound, provides a molecular basis for the health benefits associated with red seaweed consumption. researchgate.netnih.govkormb.or.kr

Beyond its prebiotic potential, this compound and its degradation products may have other direct biological effects. For example, the monosaccharide 3,6-anhydro-L-galactose (L-AHG), which can be released from the breakdown of this compound, has been shown to inhibit the proliferation of human colon cancer cells in vitro. mdpi.commdpi.com This raises the possibility that this compound could serve as a precursor to bioactive compounds with therapeutic potential.

The research utilities of this compound are also expanding. It can be used as a specific substrate to characterize the activity of novel enzymes, such as agarolytic β-galactosidases. researchgate.net Furthermore, understanding the metabolic pathways involving this compound can provide insights into the carbon cycle in marine environments, where agar-degrading microorganisms play a crucial role. frontiersin.org

Future research should focus on:

In-depth in vivo studies to confirm the prebiotic effects of this compound and to elucidate the mechanisms by which it modulates the gut microbiota. frontiersin.orgfrontiersin.org

Investigating other potential bioactivities of this compound, such as anti-inflammatory or immunomodulatory effects. researchgate.netresearchgate.net

Exploring the use of this compound as a molecular probe to study enzyme kinetics and to identify novel enzyme inhibitors.

Utilizing this compound in metabolic engineering efforts to produce valuable biochemicals from agarose. frontiersin.org

Uncovering the full spectrum of biological functions and research utilities of this compound will not only enhance our understanding of this unique trisaccharide but could also lead to the development of new functional foods, therapeutics, and biotechnological processes. nih.gov

Challenges in Scalable Production and Purification of this compound for Academic Research

Despite the growing interest in this compound, its widespread availability for research purposes is hampered by significant challenges in scalable production and purification.